Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester
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Overview
Description
A 49816 is a high-ceiling diuretic.
Scientific Research Applications
Diuretic Activity
Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester, and its derivatives have been studied for their diuretic properties. One study synthesized a series of Mannich bases and aminomethyl derivatives of this compound, finding that certain derivatives, specifically Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, exhibited potent, high-ceiling diuretic activity (Lee et al., 1984). Further investigations into modifications of the oxyacetic side chain of these derivatives indicated that the carboxylic acid function is the active species in vivo, with ethyl ester group functioning as a prodrug to enhance oral absorption (Plattner et al., 1984).
Pharmacological Activity
Some synthesized esters and acids derived from this compound have been evaluated for their pharmacological effects. For instance, a study involving the synthesis and testing of imidazo[2,1-b]benzothiazole carboxylic and acetic acids found that these compounds, derived from esters by hydrolysis, exhibited anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).
Herbicide Research
In the realm of agriculture, the compound and its derivatives have been investigated for their potential use in herbicides. One study focused on the percutaneous absorption of herbicides derived from 2,4-dichlorophenoxyacid, which includes derivatives of acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester. This research provided insights into the structure-activity relationship influencing the percutaneous flux of these substances, which is crucial for understanding their safety and efficacy as herbicides (Beydon et al., 2014).
properties
CAS RN |
78235-72-0 |
---|---|
Product Name |
Acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester |
Molecular Formula |
C18H17Cl2NO5 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate |
InChI |
InChI=1S/C18H17Cl2NO5/c1-2-25-15(23)9-26-14-6-4-12(16(19)17(14)20)18(24)10-3-5-13(22)11(7-10)8-21/h3-7,22H,2,8-9,21H2,1H3 |
InChI Key |
KWDSYQYCWWCCAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |
Canonical SMILES |
CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CN)Cl)Cl |
Appearance |
Solid powder |
Other CAS RN |
78235-72-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)ethyl ester A 49816 A-49816 acetic acid, (4-(3-(aminomethyl)-4-hydroxybenzoyl)-2,3-dichlorophenoxy)-, ethyl ester ethyl (2,3-dichloro-4-(3-aminomethyl-4-hydroxybenzoyl)phenoxy)acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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